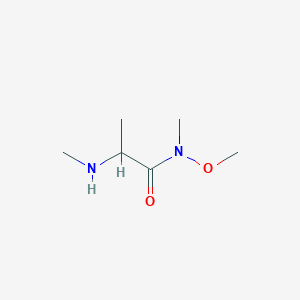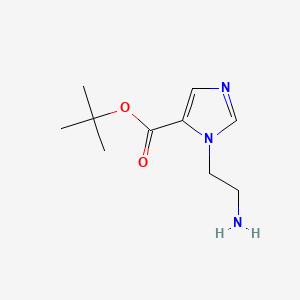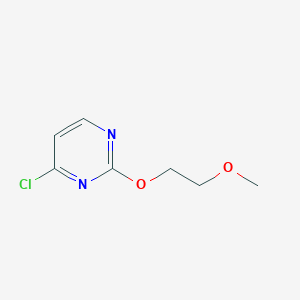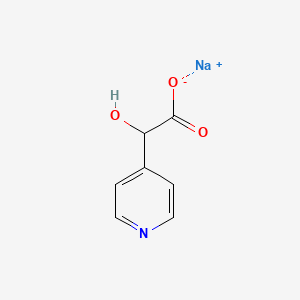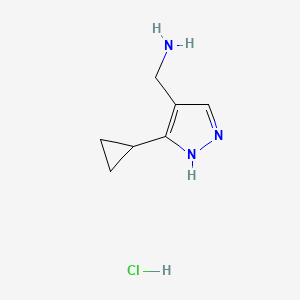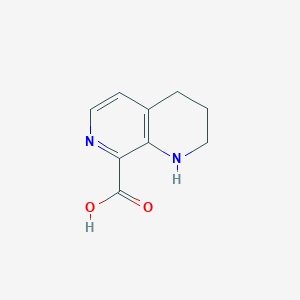
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen atoms
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid typically involves the reduction of 1,7-naphthyridine using hydrogen gas. This process can be carried out under specific conditions to ensure the desired product is obtained. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines at high temperatures.
Reduction: It can be reduced further to form different derivatives.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, as a Fab I inhibitor, it interferes with the bacterial fatty acid synthesis pathway, leading to the inhibition of bacterial growth . The exact molecular pathways and targets may vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-1,7-naphthyridine-8-carboxylic acid can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in medicinal chemistry.
1,5-Naphthyridine: Exhibits a variety of biological activities and is used in the synthesis of metal complexes.
1,6-Naphthyridine: Has applications in anticancer research and other medicinal fields.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a range of applications in different scientific domains.
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-7-6(3-5-11-8)2-1-4-10-7/h3,5,10H,1-2,4H2,(H,12,13) |
Clé InChI |
HPRNXUXXIRKRNG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=NC=C2)C(=O)O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


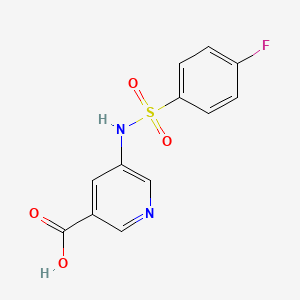
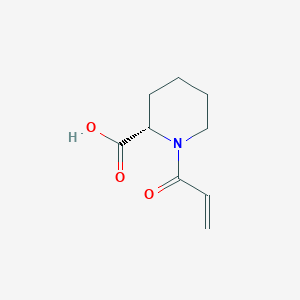
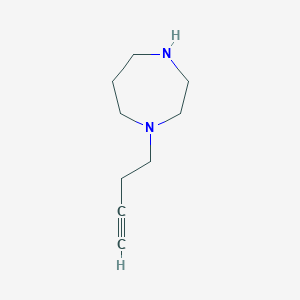
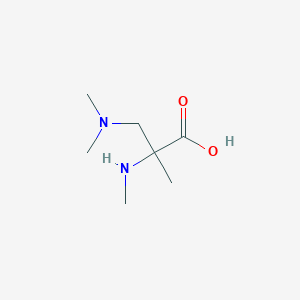
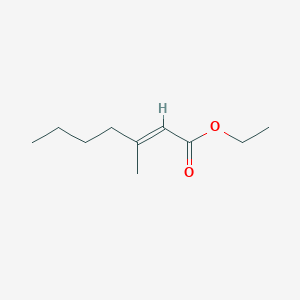
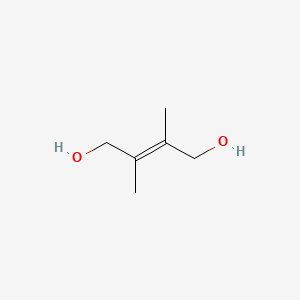
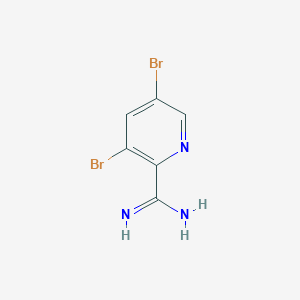
![(2R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybutanoicacid](/img/structure/B13520333.png)
